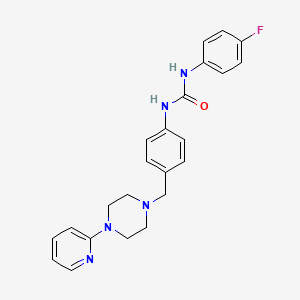
N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule with the molecular formula C18H12F4N4O2S2 . It has a molecular weight of 456.4 g/mol . The structure of the compound includes a trifluoromethylphenyl group, an oxadiazole ring, and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a trifluoromethyl group attached to a phenyl ring, which is connected to an oxadiazole ring through an aminoethylthio linker . The oxadiazole ring is further connected to a benzamide group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.4 g/mol and a computed XLogP3-AA value of 4.3, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area, a measure of the compound’s polarity, is 138 Ų .Aplicaciones Científicas De Investigación
Synthesis and Structure
This compound is synthesized through a serendipitous regioselective reaction. Researchers achieved its synthesis by subjecting 3-mercapto[1,2,4]triazoles to a one-pot cascade reaction with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide). The resulting product is 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . The structures of the regioisomers were thoroughly characterized using heteronuclear 2D NMR experiments.
DNA-Groove Binding Properties
The synthesized analogs were primarily screened for their ability to bind with DNA. Specifically, they were tested against the DNA duplex d(CGCGAATTCGCG)₂ using molecular modeling tools. Among the compounds, one stood out: compound 14m. It demonstrated strong binding affinity (Kb = 1 × 10⁵ M⁻¹) with double-helical DNA, particularly within the minor groove. The stable complex formed through static quenching (Kq = 5.86 ± 0.11 × 10¹² M⁻¹ s⁻¹) . This finding highlights its potential as a DNA-groove binder for tumor cell targeting.
Antiviral Activity
While not directly related to DNA binding, it’s worth noting that certain indole derivatives (such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides) have been investigated for antiviral activity against RNA and DNA viruses . Although this specific compound was not mentioned in that context, it underscores the broader interest in similar chemical motifs.
Scalability and Atom Economy
The synthesis protocol offers facile scalability and excellent atom economy due to the use of readily available starting reactants. These features contribute to its sustainability and practical applicability in large-scale production .
Direcciones Futuras
The future research directions for this compound could include further investigation of its biological activity, such as its potential antimicrobial properties . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and interactions with various biological targets .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of effects .
Pharmacokinetics
The compound may be distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been found to have various effects, including anti-inflammatory and analgesic activities .
Propiedades
IUPAC Name |
N-[[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)13-6-8-14(9-7-13)24-15(27)11-30-18-26-25-16(29-18)10-23-17(28)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,23,28)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHEINQVCTUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


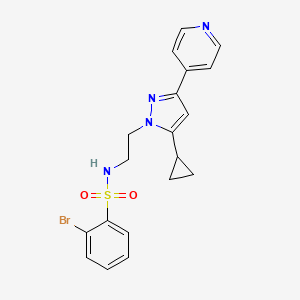
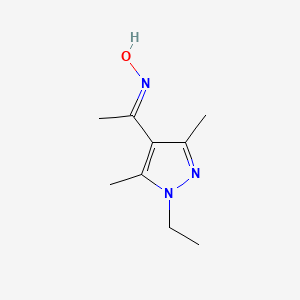

![N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409090.png)
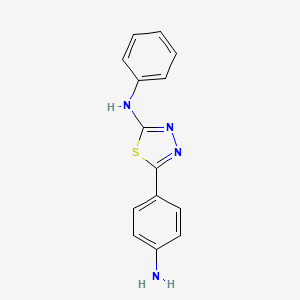
![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)
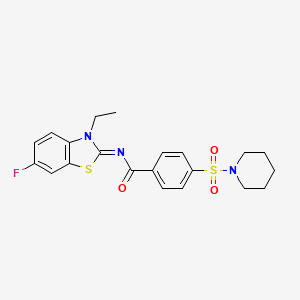
![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)
![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)

